

An In-depth Technical Guide to the Cycloate Degradation Pathway in Soil Environments

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Compound of Interest

Compound Name: Cycloate

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements Met: This guide provides a detailed overview of the microbial degradation of the thiocarbamate herbicide **cycloate** in soil. It includes quantitative data in tabular format, comprehensive experimental protocols, and mandatory Graphviz visualizations of the degradation pathway and experimental workflow.

Introduction

Cycloate (S-ethyl N-cyclohexyl-N-ethylcarbamothioate) is a selective, systemic herbicide used for the pre-emergent control of annual grasses and some broadleaf weeds in crops such as sugar beets, table beets, and spinach.[1] As with many agricultural chemicals, understanding its environmental fate, particularly its degradation pathway in soil, is crucial for assessing its environmental impact and ensuring its safe use. The dissipation of **cycloate** from soil is primarily a biological process driven by soil microorganisms, although chemical degradation and volatilization can also contribute.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the **cycloate** degradation pathway in soil environments, intended for researchers and professionals in related fields.

Chemical and Physical Properties of Cycloate

Cycloate is a colorless liquid with an aromatic odor.[3][4] Its persistence and behavior in soil are influenced by its chemical and physical properties.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₂₁ NOS	
Molecular Weight	215.36 g/mol	
CAS Number	1134-23-2	
Water Solubility	75 - 95 ppm	
Vapor Pressure	210 - 830 mPa at 25°C	
Octanol-Water Partition Coefficient (log K _{ow})	4.1	
Synonyms	Ro-Neet, Etsan, Ronit, S-ethyl N-ethylcyclohexanecarbamothioate	

The Cycloate Degradation Pathway

The primary mechanism for **cycloate** degradation in soil is microbial metabolism. While the complete pathway to mineralization has not been fully elucidated for **cycloate** specifically, a proposed pathway can be constructed based on studies of **cycloate**'s known metabolites and the degradation of other thiocarbamate herbicides like EPTC. The degradation is initiated by two main enzymatic reactions: sulfoxidation and hydrolysis.

Initial Degradation Steps

- Sulfoxidation:** The sulfur atom in the thiocarbamate linkage is oxidized to form **cycloate** sulfoxide. This reaction is likely catalyzed by cytochrome P450 monooxygenases, a class of enzymes known to be involved in the metabolism of many xenobiotics, including other thiocarbamate herbicides.
- Hydrolysis:** The thioester bond of **cycloate** is cleaved by hydrolase enzymes, likely belonging to the amidohydrolase superfamily. This cleavage results in the formation of N-ethylcyclohexylamine and other transient intermediates.

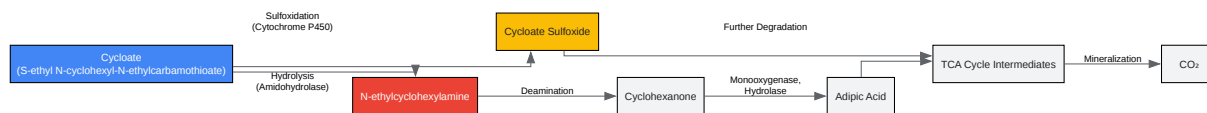
These two initial metabolites, **cycloate** sulfoxide and N-ethylcyclohexylamine, have been identified in soil metabolism studies.

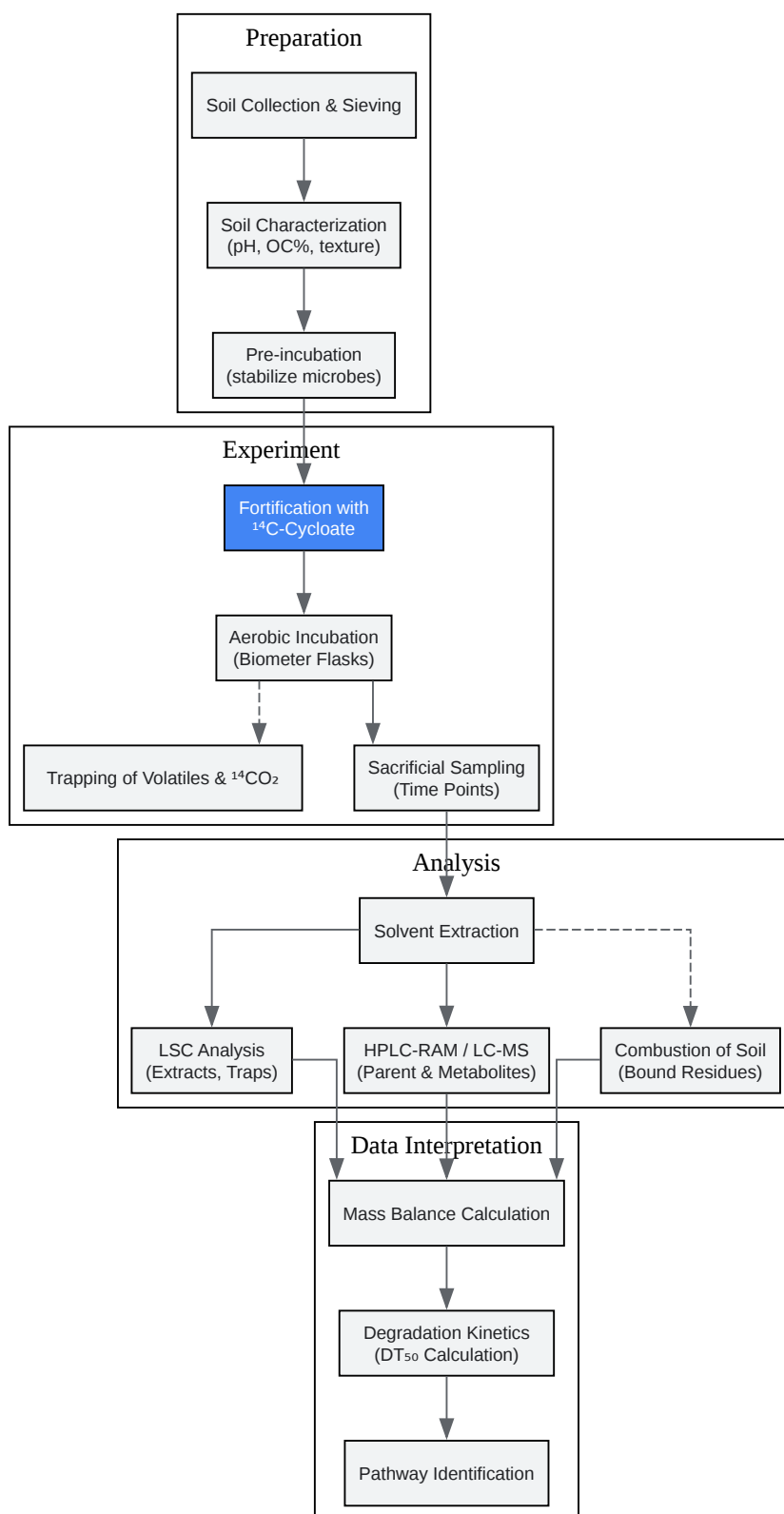
Further Degradation of Primary Metabolites

The primary metabolites are further broken down by soil microorganisms:

- Degradation of **Cycloate** Sulfoxide: While the specific pathway for **cycloate** sulfoxide is not detailed in the available literature, sulfoxides of other pesticides are known to be further metabolized, potentially through reduction back to the parent compound or cleavage of the molecule.
- Degradation of N-ethylcyclohexylamine: Based on the degradation of the related compound cyclohexylamine by soil bacteria such as *Pseudomonas* and *Brevibacterium*, a plausible pathway for N-ethylcyclohexylamine involves:
 - Deamination: The ethylamine group is removed, yielding cyclohexanone and ethylamine.
 - Ring Cleavage: The cyclohexanone ring is opened through the action of a monooxygenase and a hydrolase, leading to the formation of adipic acid. Adipic acid can then enter central metabolic pathways, such as the TCA cycle, and be mineralized to CO₂.

The complete mineralization of **cycloate**, demonstrated by the evolution of ¹⁴CO₂ from radiolabeled **cycloate** in laboratory studies, confirms that soil microorganisms can break down the entire molecule.





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